molecular formula C15H15N3O B2628162 2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one CAS No. 900890-20-2

2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B2628162
CAS No.: 900890-20-2
M. Wt: 253.305
InChI Key: VCBDMSGGGDXEEJ-UHFFFAOYSA-N
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Description

The compound 2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one features a pyrazolo[1,5-a]pyrimidin-7(4H)-one core scaffold substituted at positions 2 (ethyl), 3 (phenyl), and 5 (methyl). This heterocyclic system is widely explored in medicinal chemistry due to its pharmacological versatility, including applications as GABAA receptor ligands , antitubercular agents , and DPP-4 inhibitors . The ethyl and methyl groups at positions 2 and 5, respectively, modulate steric and electronic properties, while the phenyl group at position 3 enhances aromatic interactions with biological targets.

Properties

IUPAC Name

2-ethyl-5-methyl-3-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O/c1-3-12-14(11-7-5-4-6-8-11)15-16-10(2)9-13(19)18(15)17-12/h4-9,17H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZWSYZYAZPORFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=NC(=CC(=O)N2N1)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one typically involves the cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds. The reaction conditions can vary, but common methods include:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Antibacterial Activity

Research has demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine, including 2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one, exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. A study reported that certain derivatives showed minimum inhibitory concentrations (MICs) as low as 0.125 µg/mL against Staphylococcus aureus and Escherichia coli, indicating potent antibacterial effects .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have shown that pyrazolo[1,5-a]pyrimidine derivatives can inhibit tumor growth and induce apoptosis in cancer cell lines. For instance, a specific derivative was found to inhibit cell migration and suppress cell cycle progression in MCF-7 breast cancer cells with IC50 values ranging from 0.3 to 24 µM .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been explored as well. Certain analogs within the pyrazolo[1,5-a]pyrimidine family have shown promise in reducing inflammation markers in various biological assays. This suggests potential therapeutic applications for conditions characterized by chronic inflammation .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its efficacy and safety profile. Modifications to the chemical structure can significantly influence biological activity:

Modification Effect on Activity
Addition of hydroxyl groupsGenerally decreases antibacterial activity by 5–6 times
Substitution at the C7 positionAlters pharmacokinetic properties and enhances selectivity for specific targets

These insights guide the development of more effective derivatives tailored for specific therapeutic targets.

Tuberculosis Treatment

A notable case study highlighted the compound's potential as a lead candidate for tuberculosis treatment due to its inhibition of mycobacterial ATP synthase. This mechanism is critical for the survival of Mycobacterium tuberculosis, making it a promising target for drug development .

Anticancer Research

In another study focusing on anticancer applications, researchers synthesized several derivatives of pyrazolo[1,5-a]pyrimidine and evaluated their efficacy against various cancer cell lines. The most potent compounds demonstrated significant tumor growth inhibition and induced apoptotic pathways, suggesting their potential as novel chemotherapeutic agents .

Mechanism of Action

The mechanism of action of 2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Substituent Variations and Pharmacological Profiles

The table below summarizes key structural analogues and their biological activities:

Compound Name Substituents (Position) Key Pharmacological Activity Reference
Target Compound 2-Ethyl, 3-Phenyl, 5-Methyl Under investigation (scaffold-dependent)
3-(4-Methoxyphenyl)-5-phenyl-9j 3-(4-Methoxyphenyl), 5-Phenyl Anti-mycobacterial [1]
5-Phenyl-3-(4-CF3phenyl)-9k 3-(4-Trifluoromethylphenyl), 5-Phenyl Enhanced lipophilicity, antitubercular [1]
6-Benzylpyrazolo[1,5-a]pyrimidin-7-one 3g 6-Benzyl GABAA affinity, anxiolytic [7]
MK59 (2-tert-Butyl-5-phenyl) 2-tert-Butyl, 5-Phenyl Synthetic intermediate [13]
3-(4-Chlorophenyl)-2-methyl-5-phenyl 3-(4-Chlorophenyl), 2-Methyl Research use (structure-activity studies) [17]
DPP-4 inhibitor b2 Undisclosed substituents Potent DPP-4 inhibition (IC50 < 10 nM) [12]

Key Observations :

  • Position 3 substitutions (e.g., phenyl, 4-methoxyphenyl, 4-CF3phenyl) significantly influence target engagement. The trifluoromethyl group in 9k enhances metabolic stability and lipophilicity, critical for antitubercular activity .
  • Position 2 modifications : The ethyl group in the target compound offers a balance between hydrophobicity and steric bulk, contrasting with the tert-butyl group in MK59 , which may hinder binding in certain targets .
  • Position 5 methyl vs.

Metabolic and Physicochemical Properties

  • Metabolism : Analogues like 77 (antitubercular hit) undergo hydroxylation and N-methylation by Mycobacterium tuberculosis . The target’s ethyl and methyl groups may alter metabolic pathways compared to trifluoromethyl or methoxy-substituted derivatives.
  • Solubility and logP : The target’s methyl (position 5) and ethyl (position 2) substituents likely result in moderate logP (~2.5–3.5), balancing membrane permeability and aqueous solubility. In contrast, 9k (CF3) has higher logP, favoring membrane penetration but risking toxicity .

Biological Activity

2-Ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

Property Details
IUPAC Name 2-ethyl-5-methyl-3-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Molecular Formula C15H15N3O
Molecular Weight 253.3 g/mol

The biological activity of this compound can be attributed to its interaction with various molecular targets and pathways:

  • Enzyme Inhibition : This compound has shown significant inhibition of mycobacterial ATP synthase, indicating potential use in treating tuberculosis caused by Mycobacterium tuberculosis .
  • Anticancer Activity : It exhibits potent anticancer properties by targeting key pathways involved in cell proliferation and apoptosis. Studies have shown that it can induce apoptosis in cancer cell lines by disrupting cell cycle progression .
  • Anti-inflammatory Properties : The compound has demonstrated anti-inflammatory effects, making it a candidate for treating inflammatory diseases .

Antimicrobial Activity

Research indicates that pyrazolo[1,5-a]pyrimidines exhibit antibacterial and antifungal properties. The specific compound has been evaluated for its efficacy against various pathogens.

Anticancer Activity

In vitro studies have shown that this compound can inhibit the growth of cancer cells. For instance, in MCF-7 breast cancer cells, it effectively induced apoptosis and inhibited cell migration .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

  • Study on Anticancer Properties :
    • In a study focusing on the inhibition of cancer-related targets (EGFR and VEGFR), the compound exhibited IC50 values in the range of 3–10 µM against various cancer cell lines .
    • The mechanism involved cell cycle arrest at the G1/S phase and subsequent DNA fragmentation .
  • Study on Anti-inflammatory Effects :
    • A comparative analysis with standard anti-inflammatory drugs revealed that derivatives of this compound displayed comparable efficacy in reducing inflammation markers .

Comparative Table of Biological Activities

Activity Type Target IC50 Value (µM) Remarks
AnticancerEGFR3–10Effective in inducing apoptosis
Anti-inflammatoryCOX EnzymesComparable to IndomethacinSignificant reduction in inflammation markers

Q & A

How can synthetic routes for 2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one be optimized to improve yield and purity?

Level: Basic
Methodological Answer:
The compound is typically synthesized via cyclocondensation of substituted β-keto esters with aminopyrazoles under acidic reflux conditions. For example, refluxing ethyl 3-phenyl-3-oxopropanoate with 3-ethyl-5-methyl-1H-pyrazol-5-amine in acetic acid (6–21 hours) yields the pyrazolo[1,5-a]pyrimidinone core . Optimization strategies include:

  • Solvent Choice: Acetic acid is critical for protonating intermediates and facilitating cyclization; switching to aprotic solvents (e.g., THF) reduces yields .
  • Temperature Control: Prolonged reflux (e.g., 15–21 hours) improves conversion but may require quenching with petroleum ether or ethyl acetate to isolate precipitates .
  • Substituent Effects: Bulky substituents (e.g., tert-butyl) on the pyrazole ring can lower yields (23%) due to steric hindrance, while electron-withdrawing groups (e.g., nitro) require adjusted stoichiometry .

What advanced analytical techniques resolve structural ambiguities in pyrazolo[1,5-a]pyrimidinone derivatives?

Level: Basic
Methodological Answer:

  • NMR Spectroscopy: Key signals include:
    • A singlet at δ 5.98–6.08 ppm for H5 (pyrimidinone ring) .
    • Downfield NH protons (δ ~12.44 ppm) in the 7-ol tautomer, which disappear upon conversion to the 7-one form .
  • X-ray Crystallography: SHELX software (e.g., SHELXL) is widely used for structure determination. For example, single-crystal studies confirm the planarity of the pyrimidinone core and substituent orientations .
  • IR Spectroscopy: C=O stretches at 1670 cm⁻¹ and C-N vibrations at 1139–1279 cm⁻¹ validate the core structure .

How do substituents influence the biological activity of pyrazolo[1,5-a]pyrimidinones?

Level: Advanced
Methodological Answer:
Structure-activity relationship (SAR) studies reveal:

  • 3-Phenyl Group: Enhances binding to hydrophobic pockets in enzymes (e.g., fatty acid transport proteins). Substitution with electron-withdrawing groups (e.g., 4-Cl) improves inhibitory potency .
  • 5-Methyl and 2-Ethyl Groups: Increase metabolic stability by reducing oxidative degradation. Trifluoromethyl groups at position 2 enhance selectivity for kinase targets (e.g., TYK2) .
  • 7-One Tautomer: Favors hydrogen bonding with catalytic residues (e.g., in KCNQ channels), critical for antiepileptic activity .

What in vitro and in vivo models are suitable for evaluating anticancer activity?

Level: Advanced
Methodological Answer:

  • In Vitro:
    • Glioblastoma cell lines (e.g., U87MG) treated with pyrazolo[1,5-a]pyrimidinones show synergistic cytotoxicity with cold atmospheric plasma (CAP) via ROS induction .
    • THP-1 monocytes assess JAK/TYK2 inhibition via Western blotting .
  • In Vivo:
    • Mouse xenograft models (e.g., subcutaneous glioblastoma) evaluate tumor regression.
    • Neuropathic pain models (e.g., chronic constriction injury) test KCNQ2/3 activation .

How can computational methods predict binding modes to therapeutic targets?

Level: Advanced
Methodological Answer:

  • Molecular Docking: AutoDock Vina or Schrödinger Suite models interactions with targets like TYK2 or KCNQ2/3. For example, the trifluoromethyl group at position 2 forms halogen bonds with TYK2’s hinge region .
  • MD Simulations: GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories. Key metrics include RMSD (<2 Å) and binding free energy (MM/PBSA) .

How are data contradictions in biological assays resolved?

Level: Advanced
Methodological Answer:

  • Dose-Response Curves: Replicate IC50 measurements (n ≥ 3) to address variability. For example, Grassofermata (a pyrazolo[1,5-a]pyrimidinone) shows consistent IC50 values (~1 µM) in fatty acid transport inhibition assays .
  • Off-Target Screening: Pan-labs assay kinase selectivity (e.g., Eurofins KinaseProfiler) to rule out false positives .
  • Tautomer Control: Ensure the dominant tautomer (7-one vs. 7-ol) is characterized via NMR or X-ray to avoid misinterpretation .

What is the rationale for designing pyrazolo[1,5-a]pyrimidinones as purine analogs?

Level: Basic
Methodological Answer:
The pyrazolo[1,5-a]pyrimidinone scaffold mimics purine’s bicyclic structure, enabling interference with ATP-binding sites in kinases or nucleic acid synthesis. Modifications include:

  • Position 3: Aromatic groups (e.g., phenyl) mimic adenine’s hydrophobic interactions .
  • Position 7: The carbonyl group mimics ribose’s oxygen, enhancing binding to enzymes like dihydrofolate reductase .

How do reaction conditions influence tautomeric equilibria?

Level: Advanced
Methodological Answer:

  • Protic Solvents: Acetic acid stabilizes the 7-one tautomer via hydrogen bonding, while polar aprotic solvents (e.g., DMSO) favor the 7-ol form .
  • pH Control: Neutral or slightly acidic conditions (pH 5–7) favor the 7-one tautomer, critical for biological activity .

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